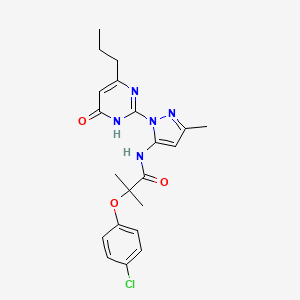

2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

Description

This compound is a synthetic small molecule featuring a hybrid scaffold combining pyrazole, pyrimidinone, and chlorophenoxy moieties. The 4-chlorophenoxy group may enhance lipophilicity and membrane permeability, while the pyrimidinone core could contribute to hydrogen bonding or enzymatic inhibition.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5O3/c1-5-6-15-12-18(28)25-20(23-15)27-17(11-13(2)26-27)24-19(29)21(3,4)30-16-9-7-14(22)8-10-16/h7-12H,5-6H2,1-4H3,(H,24,29)(H,23,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJRLJUPAYCVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.85 g/mol. The structure features multiple pharmacophoric groups, including a chlorophenoxy moiety and a pyrazole derivative, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties. In vitro assays demonstrated its efficacy against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting that the compound could serve as a potential alternative treatment for bacterial infections.

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. Notably, it showed promising results against:

- Human colon cancer (HCT116)

Cell viability assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for cell growth inhibition were significantly lower than those for conventional chemotherapeutics, indicating a strong anticancer effect.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways, promoting cell death in malignant cells.

- Antibacterial Mechanism : The chlorophenoxy group may interfere with bacterial cell wall synthesis or function as a membrane disruptor.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds with similar structures:

These studies provide a comparative context for understanding the potential applications of this compound in drug development.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Key Differences and Implications

Chlorine’s electronegativity may also improve solubility in polar solvents relative to methyl groups . The propyl chain on the pyrimidinone ring (target compound) increases hydrophobicity compared to the phenyl groups in analogues m–o, which could influence bioavailability and metabolic clearance.

Stereochemical Considerations :

- Compounds m–o exhibit defined stereochemistry at critical positions (e.g., acetamide branch), which is absent in the target compound’s reported structure. Stereospecificity often dictates binding affinity; thus, the undefined configuration of the target compound may result in mixed pharmacological outcomes .

Solubility and Bioavailability: Preliminary computational models suggest that the target compound’s logP (estimated ~3.2) is lower than that of compounds m–o (logP ~4.1–4.5), owing to the polar chloro substituent versus nonpolar methyl groups. This may favor better aqueous solubility but reduce blood-brain barrier penetration .

Research Findings and Gaps

While direct pharmacological data for the target compound are scarce, inferences from analogues highlight:

- Potential Targets: Pyrimidinone-containing compounds often inhibit kinases or proteases. The chlorophenoxy group may target aryl hydrocarbon receptors or cytochrome P450 enzymes.

- Synthetic Challenges : The undefined stereochemistry of the target compound complicates activity reproducibility, unlike the well-characterized analogues m–o.

- Need for Further Studies : Comparative in vitro assays (e.g., enzyme inhibition, cytotoxicity) and pharmacokinetic profiling are critical to validate structure-activity relationships.

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrazolo-dihydropyrimidinone core. Key steps include:

- Cyclization : Reacting 4-chlorobenzoyl chloride with 5-amino-1H-pyrazole derivatives in the presence of a base (e.g., triethylamine) to form the pyrazole ring .

- Functionalization : Introducing the propanamide moiety via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 80–120°C) and inert atmospheres .

- Purification : Use of column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures .

Optimization : Statistical design of experiments (DoE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with aromatic protons (6.5–8.0 ppm) and carbonyl signals (160–180 ppm) critical for structural validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing regioisomers .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Basic: How is the compound screened for preliminary biological activity?

Answer:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .

- Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria to determine MIC (Minimum Inhibitory Concentration) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across replicates .

- Meta-analysis : Compare structural analogs (e.g., pyrazolo-pyrimidine derivatives) to identify trends in substituent effects .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity and binding .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) to prioritize derivatives with favorable binding poses .

- Machine learning : Train models on existing SAR data to predict novel modifications (e.g., chloro-to-fluoro substitutions) .

Advanced: What methodologies address low yields in large-scale synthesis?

Answer:

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Catalyst screening : Test Pd/C or Ni-based catalysts for coupling steps to reduce side reactions .

- Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction endpoints dynamically .

Advanced: How are structure-activity relationships (SAR) systematically explored?

Answer:

- Fragment-based design : Replace the 4-chlorophenoxy group with bioisosteres (e.g., 4-fluorophenoxy) to assess tolerance .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidinone carbonyl) using X-ray crystallography .

- Metabolic stability : Modify the methylpropanamide chain to reduce CYP450-mediated degradation .

Advanced: What experimental designs mitigate challenges in isolating intermediates?

Answer:

- Taguchi methods : Optimize solvent systems (e.g., DCM/MeOH ratios) for crystallization .

- pH-controlled extraction : Isolate acidic/basic intermediates via aqueous/organic phase separation .

- Automated flash chromatography : Employ gradient elution for complex mixtures .

Advanced: How do researchers validate target engagement in cellular models?

Answer:

- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down binding proteins .

- Knockout models : CRISPR/Cas9-edited cell lines confirm on-target effects .

- Thermal shift assays : Monitor protein melting shifts upon compound binding .

Advanced: What green chemistry principles apply to its synthesis?

Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse .

- Microwave-assisted synthesis : Reduce reaction times and energy consumption for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.